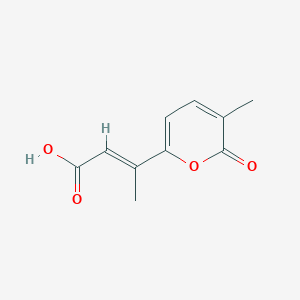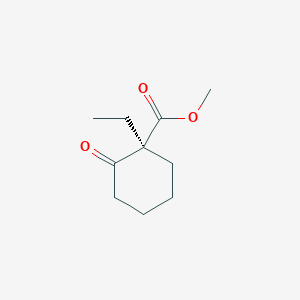
Fmoc-Cys(trt)-Cys(trt)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Cys(trt)-Cys(trt)-OH is a compound used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by fluorenylmethyloxycarbonyl (Fmoc) and triphenylmethyl (trt) groups. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(trt)-Cys(trt)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc group is used to protect the amino group of cysteine, while the trt group protects the thiol group. The synthesis involves the following steps:
Attachment to Resin: The C-terminal amino acid is attached to the resin.
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid, protected by Fmoc, is coupled to the growing peptide chain using a coupling reagent like HBTU.
Trt Deprotection: The trt group is removed using a mild acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of high-throughput synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality peptides.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Cys(trt)-Cys(trt)-OH undergoes several types of reactions:
Oxidation: The thiol groups can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The protecting groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.
Deprotection: Piperidine for Fmoc removal and TFA for trt removal.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Removal of protecting groups to yield the free peptide.
Wissenschaftliche Forschungsanwendungen
Fmoc-Cys(trt)-Cys(trt)-OH has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Essential in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of biomaterials and nanomaterials.
Wirkmechanismus
The mechanism of action of Fmoc-Cys(trt)-Cys(trt)-OH involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the trt group protects the thiol group. This allows for the controlled formation of peptide bonds and the synthesis of complex peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Cys(trt)-OH: Similar but with only one cysteine residue.
Fmoc-Cys(Acm)-OH: Uses acetamidomethyl (Acm) as the protecting group instead of trt.
Fmoc-Cys(StBu)-OH: Uses tert-butyl (StBu) as the protecting group.
Uniqueness
Fmoc-Cys(trt)-Cys(trt)-OH is unique due to the presence of two cysteine residues, each protected by trt groups. This allows for the formation of disulfide bonds, which are crucial for the structural stability of many peptides and proteins. The use of Fmoc and trt groups provides a high degree of selectivity and control during peptide synthesis, making it a valuable tool in the field of peptide chemistry.
Eigenschaften
Molekularformel |
C59H50N2O5S2 |
|---|---|
Molekulargewicht |
931.2 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C59H50N2O5S2/c62-55(60-54(56(63)64)41-68-59(45-29-13-4-14-30-45,46-31-15-5-16-32-46)47-33-17-6-18-34-47)53(61-57(65)66-39-52-50-37-21-19-35-48(50)49-36-20-22-38-51(49)52)40-67-58(42-23-7-1-8-24-42,43-25-9-2-10-26-43)44-27-11-3-12-28-44/h1-38,52-54H,39-41H2,(H,60,62)(H,61,65)(H,63,64)/t53-,54-/m0/s1 |
InChI-Schlüssel |
VCCNEINLGSBILQ-PJYGOTMFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



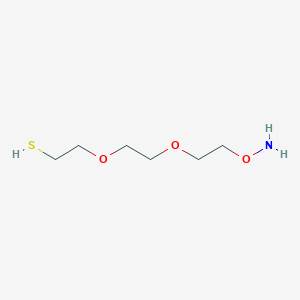
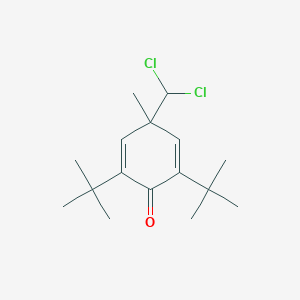
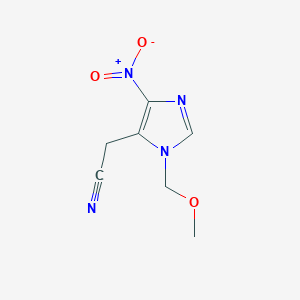
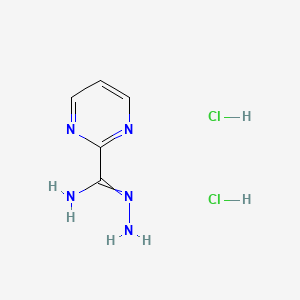

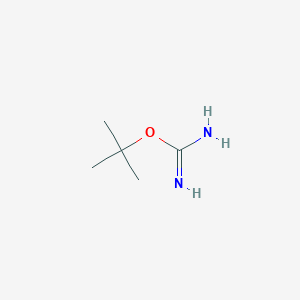
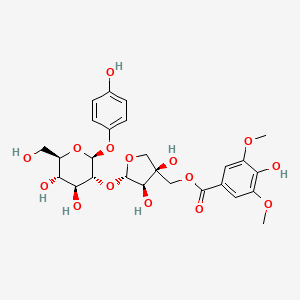
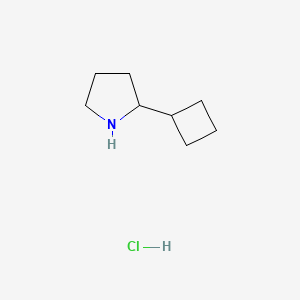
![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)
